molecular formula C7H5ClN2 B1590987 6-(Chloromethyl)nicotinonitrile CAS No. 83640-36-2

6-(Chloromethyl)nicotinonitrile

Cat. No. B1590987
CAS RN: 83640-36-2
M. Wt: 152.58 g/mol
InChI Key: JWMUINMLGIWUHB-UHFFFAOYSA-N
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Description

6-(Chloromethyl)nicotinonitrile is a chemical compound with the molecular formula C7H5ClN2 and a molecular weight of 152.58 . It is primarily used for research and development purposes .

Scientific Research Applications

  • Pharmaceutical Applications

    • Nicotinonitrile and its derivatives have a wide range of therapeutic activities .
    • They are used in many drugs such as Bosutinib, Milrinone, Neratinib, and Olprinone .
    • These drugs have various therapeutic effects, including antimicrobial, cardiotonic, antioxidant, anti-inflammatory, anti-alzheimer, anticonvulsant, anti-parkinsonism, and more .
  • Molluscicidal Applications

    • A new series of nicotinonitrile derivatives was designed and synthesized to assess their molluscicidal activity .
    • The compounds were screened for their toxicity effect against M. cartusiana land snails .
    • The results demonstrated that the nicotinonitrile-2-thiolate salts had good mortality compared with that of Acetamiprid .
  • Chemical Synthesis

    • Nicotinonitrile derivatives are used in the catalytic synthesis of coumarin-linked nicotinonitrile derivatives .
    • This process involves a cooperative vinylogous anomeric-based oxidation .
  • Antiviral Applications

    • Thienyl-nicotinonitrile derivatives have shown strong antiviral activity against HSV-1 and HSV-2 .
  • Electrical and Optical Materials

    • Some nicotinonitrile derivatives are used as electrical materials .
    • They are also used as optical materials .
  • Chloromethylation of Aromatic Compounds

    • Nicotinonitrile derivatives can be used in the chloromethylation of aromatic compounds .
    • This process is catalyzed by zinc iodide .

Safety And Hazards

The safety data sheet for 6-(Chloromethyl)nicotinonitrile indicates that it is a hazardous substance. It is classified under GHS as causing severe skin burns and eye damage .

properties

IUPAC Name

6-(chloromethyl)pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN2/c8-3-7-2-1-6(4-9)5-10-7/h1-2,5H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWMUINMLGIWUHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C#N)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50566444
Record name 6-(Chloromethyl)pyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50566444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(Chloromethyl)nicotinonitrile

CAS RN

83640-36-2
Record name 6-(Chloromethyl)pyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50566444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-(chloromethyl)pyridine-3-carbonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution of phosphoryl chloride (6.5 g) in dichloromethane (20 ml) was added to a mixture of the above pyridine-1-oxide (4.4 g) and triethylamine (4.3 g) in dichloromethane (60 ml). After the addition was completed the reaction mixture was gently refluxed for 15 mins, cooled and washed with water (30 ml). The organic layer was separated, dried over anhydrous sodium sulphate and evaporated to dryness. The residue was purified by flash column chromatography on silica (K60) using ethyl acetate: toluene (1:9 by volume) as eluting solvent, to give 6-chloromethylnicotinonitrile.
Quantity
6.5 g
Type
reactant
Reaction Step One
Quantity
4.4 g
Type
reactant
Reaction Step One
Quantity
4.3 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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